5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(3-methyl-2-thiophenyl)methylidene]-2-(4-morpholinyl)-4-thiazolone is a member of morpholines.
Scientific Research Applications
Synthesis and Biological Activities
- Thiazolone derivatives like 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds are characterized by NMR spectroscopy and liquid chromatography-mass spectrometry, indicating their potential in pharmacological research (Demchenko et al., 2015).
Chemical Reactions and Derivatives
- Research shows that N,N-Disubstituted thiazolone derivatives can react with various CH acids, leading to the formation of bithiazolylidene dione derivatives. This indicates their utility in chemical synthesis and drug development (Kandeel et al., 2002).
Structural Analysis
- Structural and spectral analyses of similar thiazole derivatives have been conducted. For example, a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provides insights into the molecular structure and hydrogen bonding interactions of such compounds (Franklin et al., 2011).
Antioxidant Activities
- A study on the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones suggests that these compounds, including those similar to this compound, can inhibit lipid peroxidation, indicating potential in the development of antioxidant therapies (Zvezdanović et al., 2014).
Antiprotozoal Activities
- Some thiazole derivatives have shown moderate activity against Trypanosoma species, indicating their potential in antiprotozoal drug development (Verge & Roffey, 1975).
Antitumor Applications
- Thiazole derivatives have been utilized in the design of antitumor agents, showing potential for cancer treatment. Specific compounds have displayed superior activity compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Properties
Molecular Formula |
C13H14N2O2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-2-7-18-10(9)8-11-12(16)14-13(19-11)15-3-5-17-6-4-15/h2,7-8H,3-6H2,1H3/b11-8- |
InChI Key |
KZNUVOHTMZRUNU-FLIBITNWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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